molecular formula C14H11Br B11547118 2-bromo-3-methyl-9H-fluorene

2-bromo-3-methyl-9H-fluorene

Cat. No.: B11547118
M. Wt: 259.14 g/mol
InChI Key: JYLMBMQBZJLFKA-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-9H-fluorene: is an organic compound with the molecular formula C14H11Br It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where a bromine atom is substituted at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-9H-fluorene can be achieved through several methods. One common approach involves the bromination of 3-methylfluorene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2-methyl-9H-fluorene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-methoxy-3-methyl-9H-fluorene.

    Oxidation: Formation of 2-bromo-3-methylfluorenone.

    Reduction: Formation of 2-methyl-9H-fluorene.

Scientific Research Applications

2-Bromo-3-methyl-9H-fluorene finds applications in various scientific research fields:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Materials Science: Employed in the development of novel polymers and materials with unique electronic properties.

    Pharmaceuticals: Investigated for its potential use in drug discovery and development due to its unique structural features.

    Chemical Biology: Utilized in the study of biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-9H-fluorene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile compound in chemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-9H-fluorene: Lacks the methyl group at the third position, making it less sterically hindered.

    2-Methyl-9H-fluorene: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-9,9-dimethylfluorene: Contains two methyl groups at the ninth position, affecting its electronic properties.

Uniqueness

2-Bromo-3-methyl-9H-fluorene is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

2-bromo-3-methyl-9H-fluorene

InChI

InChI=1S/C14H11Br/c1-9-6-13-11(8-14(9)15)7-10-4-2-3-5-12(10)13/h2-6,8H,7H2,1H3

InChI Key

JYLMBMQBZJLFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C=C1Br

Origin of Product

United States

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